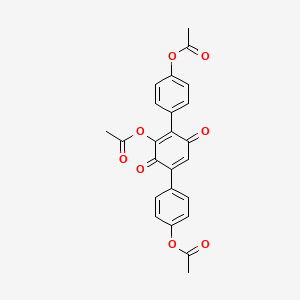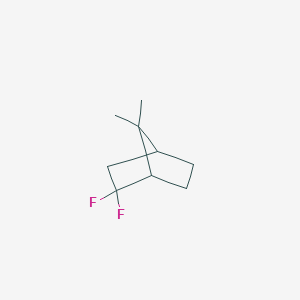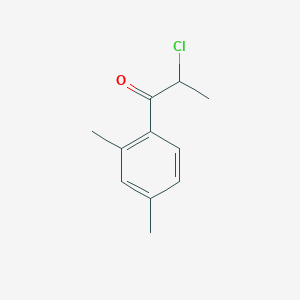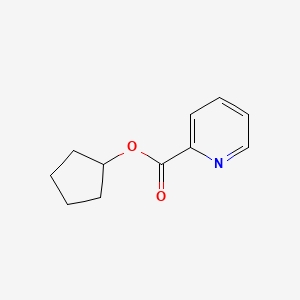
Cyclopentyl Pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl Pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by a cyclopentyl group attached to the pyridine ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl Pyridine-2-carboxylate typically involves the esterification of pyridine-2-carboxylic acid with cyclopentanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyl Pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction can produce cyclopentyl pyridine-2-methanol.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl Pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopentyl Pyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine-2-carboxylic acid, which can then interact with biological pathways. The cyclopentyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl Pyridine-2-carboxylate can be compared with other pyridine carboxylates, such as:
Methyl Pyridine-2-carboxylate: Similar in structure but with a methyl group instead of a cyclopentyl group.
Ethyl Pyridine-2-carboxylate: Contains an ethyl group, offering different physical and chemical properties.
Phenyl Pyridine-2-carboxylate: Features a phenyl group, which can significantly alter its reactivity and applications.
Eigenschaften
CAS-Nummer |
536723-48-5 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
cyclopentyl pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO2/c13-11(10-7-3-4-8-12-10)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI-Schlüssel |
IXDFJKCVERGLIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



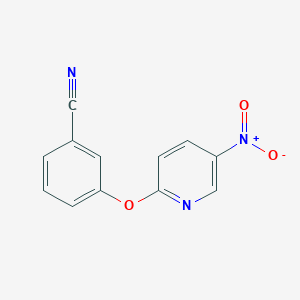
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
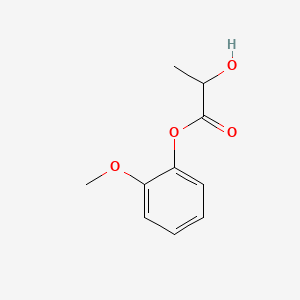
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)


![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

